molecular formula C15H15NO2 B564117 4-P-Tolylamino-benzoic acid methyl ester CAS No. 101089-83-2

4-P-Tolylamino-benzoic acid methyl ester

Cat. No. B564117
CAS RN: 101089-83-2
M. Wt: 241.29
InChI Key: VXCBNZFZWOSTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-P-Tolylamino-benzoic acid methyl ester” is a chemical compound with the molecular formula C15H15NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of esters like “4-P-Tolylamino-benzoic acid methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .


Molecular Structure Analysis

The molecular structure of “4-P-Tolylamino-benzoic acid methyl ester” can be represented by its molecular formula C15H15NO2 . More detailed structural information can be obtained from 2D or 3D molecular models .


Chemical Reactions Analysis

Esters, including “4-P-Tolylamino-benzoic acid methyl ester”, typically undergo reactions where the alkoxy (OR’) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-P-Tolylamino-benzoic acid methyl ester” include its molecular weight, density, melting point, and boiling point .

Mechanism of Action

The mechanism of action for ester reactions often involves an acid-base reaction. For example, in the reaction of carboxylic acids with diazomethane to produce methyl esters, the first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .

Safety and Hazards

Handling “4-P-Tolylamino-benzoic acid methyl ester” requires safety precautions. It is advised to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation .

Future Directions

The future directions for “4-P-Tolylamino-benzoic acid methyl ester” and similar compounds could involve their use in the production of various chemicals through reactions such as oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation . Additionally, the use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry .

properties

IUPAC Name

methyl 4-(4-methylanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-14-9-5-12(6-10-14)15(17)18-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCBNZFZWOSTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.